1-(4-(Tert-butyl)phenyl)-7-methyl-2-(thiazol-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione
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Description
1-(4-(Tert-butyl)phenyl)-7-methyl-2-(thiazol-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione is a useful research compound. Its molecular formula is C25H22N2O3S and its molecular weight is 430.52. The purity is usually 95%.
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Mechanism of Action
Target of Action
Thiazole derivatives, a key structural component of the compound, have been associated with diverse biological activities . They have been found to act as antioxidants, analgesics, anti-inflammatory agents, antimicrobials, antifungals, antivirals, diuretics, anticonvulsants, neuroprotective agents, and antitumor or cytotoxic drug molecules .
Mode of Action
Thiazole derivatives have been known to interact with their targets leading to various changes . For instance, some thiazole derivatives have shown to inhibit the growth of certain cells by stopping the division when the cells completed a division cycle before another DNA synthesis phase started .
Biochemical Pathways
Thiazole derivatives have been associated with a wide range of biological activities, suggesting that they may affect multiple biochemical pathways .
Pharmacokinetics
The compound’s structure, which includes a thiazole ring, suggests that it may have certain pharmacokinetic properties common to thiazole derivatives .
Result of Action
Certain thiazole derivatives have demonstrated potent antibacterial activity against both gram-negative and gram-positive bacteria . Additionally, some thiazole derivatives have shown to inhibit the growth of certain cells .
Action Environment
The compound’s structure, which includes a thiazole ring, suggests that it may have certain stability characteristics common to thiazole derivatives .
Biochemical Analysis
Biochemical Properties
The compound 1-(4-(Tert-butyl)phenyl)-7-methyl-2-(thiazol-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione is known to interact with various enzymes, proteins, and other biomolecules . The thiazole ring in the compound can undergo electrophilic substitution at the C-5 atom and nucleophilic substitution at the C-2 atom . This allows the compound to form bonds with other molecules and participate in biochemical reactions .
Cellular Effects
The compound has been shown to have potent antibacterial activity against both Gram-negative and Gram-positive bacteria . It has been found that compounds with 4-tert-butyl and 4-isopropyl substitutions exhibit attractive antibacterial activity against multiple strains . The compound influences cell function by disrupting bacterial cell membranes, leading to cell death .
Molecular Mechanism
The molecular mechanism of action of this compound involves binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . The compound’s antibacterial activity is thought to be due to its ability to disrupt bacterial cell membranes .
Temporal Effects in Laboratory Settings
The effects of this compound over time in laboratory settings have not been extensively studied. It has been observed that the compound displays faster killing-kinetics towards bacterial cells .
Properties
IUPAC Name |
1-(4-tert-butylphenyl)-7-methyl-2-(1,3-thiazol-2-yl)-1H-chromeno[2,3-c]pyrrole-3,9-dione |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H22N2O3S/c1-14-5-10-18-17(13-14)21(28)19-20(15-6-8-16(9-7-15)25(2,3)4)27(23(29)22(19)30-18)24-26-11-12-31-24/h5-13,20H,1-4H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SAUUPMQKNCPXCA-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)OC3=C(C2=O)C(N(C3=O)C4=NC=CS4)C5=CC=C(C=C5)C(C)(C)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H22N2O3S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
430.5 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.